2-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used in scientific research to better understand the role of the dopamine D4 receptor in various physiological and pathological conditions.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthetic Intermediates : Compounds with related structures are utilized as synthetic intermediates in the production of pharmaceutically effective compounds. For example, 4-benzyloxy-3-pyrrolin-2-on-1-yl acetamide serves as an advantageous intermediate for the production of 4-hydroxypyrrolidin-2-1-yl acetamide, highlighting the importance of acetamide derivatives in pharmaceutical synthesis (Fort, 2002).
Corrosion Inhibitors : Acetamide derivatives, such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, have been synthesized and evaluated for their role as corrosion inhibitors, indicating their utility in industrial applications to protect metals against corrosion (Yıldırım & Cetin, 2008).
Nucleophilic Substitution Reactions : The structural and reactive versatility of acetamide derivatives enables their use in complex organic transformations, such as the nucleophilic aromatic substitution, which is fundamental in creating a variety of functionalized organic compounds (Getlik et al., 2013).
Pharmacological Applications
- Kinase Inhibition and Anticancer Activity : N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, including structures with pyridine and thiazole rings, have been synthesized and evaluated for Src kinase inhibitory activities and anticancer properties, demonstrating the potential of acetamide derivatives in developing new anticancer drugs (Fallah-Tafti et al., 2011).
Material Science
- Polyimide Synthesis : Pyridine-bridged aromatic dianhydrides, such as those derived from acetamide functionalities, have been used to synthesize polyimides with high thermal stability and mechanical strength, indicating their relevance in high-performance material applications (Wang et al., 2006).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-10-9-16(13-20(19)27-2)14-21(25)24-15-17-6-5-7-18(12-17)28-22-8-3-4-11-23-22/h3-13H,14-15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEHRVYXULXIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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